molecular formula C25H27N3O7 B037849 Topotecan Acetate CAS No. 123948-88-9

Topotecan Acetate

Cat. No.: B037849
CAS No.: 123948-88-9
M. Wt: 481.5 g/mol
InChI Key: LYUVKGDSGUQAAH-BQAIUKQQSA-N
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Description

Topotecan acetate is a chemotherapeutic agent that functions as a topoisomerase inhibitor. It is a synthetic, water-soluble analog of the natural compound camptothecin. This compound is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .

Biochemical Analysis

Biochemical Properties

Topotecan Acetate interacts with DNA topoisomerase I, a nuclear enzyme that regulates DNA topology and facilitates nuclear processes such as DNA replication, recombination, and repair . It binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks . This results in the accumulation of cleavable complexes and single-strand DNA breaks .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of tumor cells by interfering with key cancer pathway genes . It also reduces the expression of several epithelial-to-mesenchymal transition (EMT) markers, including Vimentin, hyaluronan synthase-3, S100 calcium binding protein A6, TGFB1, CD44, CD55, and CD109 in aggressive variant prostate cancer (AVPC) subtypes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA topoisomerase I. It mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs . Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand . This leads to the accumulation of cleavable complexes and single-strand DNA breaks, which ultimately results in cell death .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown that low-dose continuous administration of this compound inhibits prostate cancer growth by interfering with key cancer pathway genes .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. It has been found that the drug’s effects vary with different dosages. For instance, in a study on rabbits, it was found that this compound treatment results in an increase in lipid peroxidation and a decrease in antioxidant enzyme activities in healthy liver tissue .

Metabolic Pathways

This compound is involved in the DNA replication pathway, where it interacts with the enzyme DNA topoisomerase I . It inhibits the function of this enzyme, leading to the accumulation of cleavable complexes and single-strand DNA breaks .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it interacts with DNA topoisomerase I .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topotecan acetate involves several steps, starting from camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree. The process includes:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to minimize impurities and maximize yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Topotecan acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield various reduced forms of this compound .

Scientific Research Applications

Topotecan acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its water solubility and specific inhibition of topoisomerase I. Unlike irinotecan, which requires metabolic activation, this compound is active in its administered form. This property makes it particularly useful in clinical settings where rapid therapeutic action is required .

Properties

IUPAC Name

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUVKGDSGUQAAH-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123948-88-9
Record name 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123948-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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